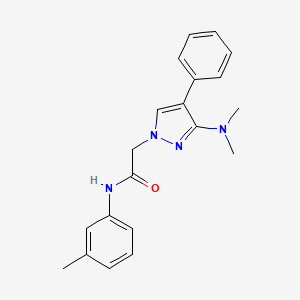

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15-8-7-11-17(12-15)21-19(25)14-24-13-18(20(22-24)23(2)3)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGWFEYCGQZHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the dimethylamino and phenyl groups. The final step involves the acylation of the pyrazole derivative with m-tolyl acetic acid.

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

Introduction of the Dimethylamino Group: This step often involves the reaction of the pyrazole intermediate with dimethylamine in the presence of a suitable catalyst.

Phenyl Group Addition: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Acylation with m-Tolyl Acetic Acid: The final step involves the reaction of the pyrazole derivative with m-tolyl acetic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyrazole ring or the acyl group, potentially leading to the formation of hydrazine derivatives or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (HCT116) cancers. Studies indicate that it may induce cell cycle arrest and apoptosis in these cancer cells, suggesting its potential as an anticancer agent .

- Neuropharmacological Effects : There is ongoing research into the neuropharmacological effects of this compound, particularly its ability to modulate neurotransmitter systems. Preliminary findings suggest it may have implications for treating neurodegenerative diseases .

- Antimicrobial Properties : Investigations into the antimicrobial activity of this compound have revealed effectiveness against various bacterial strains, indicating its potential use in developing new antibiotics .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound has identified key structural features that enhance its biological activity. Modifications at specific positions on the pyrazole ring have been correlated with increased potency against targeted enzymes and receptors .

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal examined the effects of this compound on HeLa cells. It was found to induce apoptosis through mitochondrial pathways, leading to significant cell death at micromolar concentrations. The study highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Case Study 2: Neuropharmacological Assessment

In another research effort, the compound was tested for its effects on neurotransmitter release in animal models. Results indicated that it modulated dopamine levels, suggesting potential applications in treating conditions like Parkinson's disease .

Mechanism of Action

The mechanism of action of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance its binding affinity to certain targets, while the pyrazole ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their structural variations are summarized below:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CN in ): Enhance stability and insecticidal activity in Fipronil analogs . Electron-Donating Groups (e.g., methoxy in ): Improve solubility but may reduce binding affinity compared to hydrophobic substituents like phenyl or methyl . Fluorine Substitution (e.g., DDU86439): Increases metabolic stability and potency against Trypanosoma brucei (EC50 = 6.9 µM) .

Physicochemical Properties

- Solubility : Methoxy-substituted analogs () likely exhibit higher aqueous solubility than phenyl- or fluorophenyl-containing derivatives due to polar interactions .

- Melting Points : Complex hybrids (e.g., Example 83) with extended aromatic systems display elevated melting points (>300°C), correlating with rigid molecular frameworks .

Biological Activity

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps introduce the dimethylamino and phenyl groups, followed by the acetamide linkage to the m-tolyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized for high yields and purity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide exhibit notable antimicrobial activity. For instance, derivatives have shown moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different bacterial species .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. For example, docking studies have suggested that the compound can interact with specific proteins involved in cancer progression .

The biological activity of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide is thought to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as Protein Tyrosine Phosphatase (PTP), which is crucial in regulating cellular signaling pathways related to growth and differentiation .

- Receptor Modulation : It may also act on receptors involved in pain signaling and inflammation, making it a candidate for treating chronic pain conditions .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Antimicrobial Activity : A study evaluated a series of pyrazole derivatives, including this compound, against a panel of bacterial strains. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation pathways .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide?

- Methodology : Synthesis typically involves coupling reactions between pyrazole intermediates and activated acetamide precursors. For example:

- Step 1 : React 3-(dimethylamino)-4-phenyl-1H-pyrazole with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base to form the chloroacetamide intermediate .

- Step 2 : Perform nucleophilic substitution with m-toluidine under reflux in aprotic solvents (e.g., DMF) with catalytic DMAP .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DCM/hexane mixtures .

Q. How is the structural integrity and purity of this compound confirmed?

- Analytical Techniques :

- 1H/13C NMR : Verify substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, aromatic protons in m-tolyl group) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- LC-MS : Validate molecular ion peak (e.g., [M+H]+ calculated for C20H22N4O: 343.18) .

- Elemental Analysis : Ensure C, H, N content matches theoretical values (e.g., C: 70.15%, H: 6.43%, N: 16.36%) .

Q. What preliminary biological activities are predicted for this compound?

- Computational Screening :

- PASS Program : Predicts antimicrobial or kinase-inhibitory activity based on structural analogs (e.g., triazole-pyrazole hybrids show anti-cancer potential) .

- Molecular Docking : Assess binding affinity to targets like EGFR (PDB: 1M17) using AutoDock Vina; pyrazole and acetamide groups may form hydrogen bonds with active-site residues .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved?

- Cross-Validation :

- Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09/B3LYP/6-31G**) .

- For crystallography, refine data with SHELXL (e.g., resolve disorder in phenyl rings via PART commands) and validate using R1/wR2 convergence (<5% discrepancy) .

Q. What crystallographic strategies are optimal for determining its solid-state structure?

- SHELX Suite :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Hydrogen Bonding : Identify R22(10) dimer motifs via N–H···O interactions; graph set analysis (Bernstein et al., 1995) reveals 3D packing patterns .

Q. How can reaction conditions be optimized for scalability?

- Parameters :

- Solvent : Replace DCM with THF for easier removal under reduced pressure .

- Catalyst : Screen Pd(OAc)2 vs. CuI for Buchwald-Hartwig coupling (monitor via TLC; Rf ~0.4 in 1:1 EtOAc/hexane) .

- Yield Improvement : Use microwave-assisted synthesis (80°C, 30 min) to reduce side-product formation .

Q. What computational approaches are used to establish structure-activity relationships (SAR)?

- QSAR Modeling :

- Generate 3D descriptors (e.g., MolSurf, VolSurf+) for logP and polar surface area .

- Perform MD simulations (AMBER) to assess binding stability with β-tubulin (e.g., pyrazole moiety disrupts GTP binding) .

Q. How are polymorphic forms characterized and controlled?

- Techniques :

- PXRD : Compare experimental patterns with Mercury-generated simulations to identify Form I (monoclinic) vs. Form II (triclinic) .

- DSC/TGA : Detect melting point variations (e.g., Form I: 175°C; Form II: 168°C) and assess thermal stability .

Data Contradictions and Methodological Gaps

- Spectral Ambiguities : Discrepancies in aromatic proton splitting (e.g., para vs. meta substitution in m-tolyl) require NOESY/ROESY to confirm spatial proximity .

- Biological Activity : Inconsistent IC50 values across assays may arise from assay-specific conditions (e.g., serum-free vs. serum-containing media); validate via orthogonal assays (e.g., SPR vs. cell viability) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.